REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[CH2:4][C:5]([NH:8][C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])([CH3:7])[CH3:6].[OH-].[Na+]>CO>[CH2:12]([O:11][C:9]([NH:8][C:5]([CH3:7])([CH3:6])[CH2:4][C:3]([OH:19])=[O:2])=[O:10])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
18.27 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C)(C)NC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with hexane (3×)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
slowly acidified to pH 2 (paper) by dropwise addition of 6N HCl
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with ether (6×)
|
Type
|
WASH
|
Details
|
combined extracts were washed with 1N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(CC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 68.7 mmol | |
AMOUNT: MASS | 17.26 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |